2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
Description
Properties
IUPAC Name |
2-(4-bromo-1,5-dimethylpyrazol-3-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-6-8(10)9(13-14(6)2)7-5-11-3-4-12-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJPTPRMHAGFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NC=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting that they may interact with multiple targets.
Mode of Action
Pyrrolopyrazine derivatives have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities. This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Analysis
Biochemical Properties
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound can act as an inhibitor of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites with different biochemical properties. In in vitro studies, prolonged exposure to this compound has been associated with changes in cellular function, such as altered cell proliferation and apoptosis rates. In in vivo studies, the compound’s stability and degradation products can influence its long-term effects on tissue function and overall organism health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular and tissue function changes significantly beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes result in the formation of metabolites that can have different biochemical properties and biological activities. The involvement of cytochrome P450 enzymes in the metabolism of this compound highlights its role in modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its bioavailability and overall biological activity.
Biological Activity
The compound 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of bromine and dimethyl groups on the pyrazole ring. Its molecular formula is , and it exhibits notable physical and chemical properties conducive to various biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 228.10 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP (octanol-water) | Not available |
Pharmacological Profile
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. The specific compound has been studied for its potential therapeutic applications.
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can inhibit inflammatory mediators. For instance, compounds similar to this compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, suggesting a strong anti-inflammatory potential .
Antimicrobial Activity
In vitro studies have highlighted the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. For example, compounds with similar structures showed promising results against Staphylococcus aureus and Escherichia coli, indicating that this compound may possess comparable antimicrobial properties .
The mechanisms through which pyrazole compounds exert their biological effects often involve the modulation of enzyme activity and the inhibition of pro-inflammatory pathways. For instance:
- Inhibition of Cyclooxygenase (COX) : Many pyrazole derivatives inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, contributing to their anti-inflammatory effects by neutralizing free radicals.
Case Study 1: Anti-inflammatory Effects
A study conducted on novel pyrazole derivatives reported that a specific compound demonstrated a significant reduction in edema in a carrageenan-induced inflammation model in mice. The tested compound showed comparable efficacy to indomethacin, a well-known anti-inflammatory drug .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial activity of various pyrazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that certain structural modifications enhanced the antibacterial activity significantly, suggesting a structure-activity relationship that could be explored further for developing new antimicrobial agents .
Comparison with Similar Compounds
Table 1: Structural Comparison with Pyrazole- and Pyrazine-Containing Compounds
Key Observations :
- Bromine vs. Other Halogens : Bromine in the target compound may offer stronger van der Waals interactions compared to chlorine or fluorine in analogs like 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole .
- Pyrazine vs. Imidazo-pyrazine : While imidazo[1,2-a]pyrazines (e.g., 3a) exhibit strong kinase inhibition via hinge-region interactions, the target compound’s pyrazine ring may adopt distinct binding modes due to the absence of fused imidazole .
Hydrogen Bonding and Crystal Packing
The pyrazine ring’s nitrogen atoms serve as H-bond acceptors, similar to pyridinyl and imidazole groups in other compounds ().
Preparation Methods
Stepwise Synthetic Route:
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of diethyl butynedioate with methylhydrazine | Diethyl butynedioate dissolved in diethyl ether, cooled to -10 °C; 40% aqueous methylhydrazine added dropwise maintaining temperature below 0 °C; reaction for 30 min | Formation of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester intermediate |
| 2 | Bromination of the pyrazole ester | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester reacted with tribromooxyphosphorus in acetonitrile under reflux | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate obtained |
| 3 | Hydrolysis of ester to carboxylic acid | Ethyl ester dissolved in ethanol, reacted with 10% NaOH at room temperature; after reaction, pH adjusted to 9 with HCl | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid isolated |
| 4 | Carbamate formation via substitution | Reaction of carboxylic acid with tert-butyl alcohol and azido dimethyl phosphate in dimethylformamide at 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate formed |
| 5 | Deprotection to amine | Carbamate treated with 50% trifluoroacetic acid in dichloromethane at room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine obtained |
This sequence is notable for its use of relatively accessible raw materials, avoidance of highly toxic reagents, and suitability for scale-up due to straightforward operations and purifications.
Construction of the Pyrazine Moiety and Coupling
The pyrazine ring is typically introduced via known synthetic methods involving nucleophilic substitution or cross-coupling reactions. For the target compound, the pyrazine unit is attached at the 2-position to the brominated pyrazole ring.
A common approach involves Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative of pyrazine or a pyrazine halide is coupled with the brominated pyrazole intermediate under palladium catalysis.
Representative Suzuki Coupling Conditions:
| Component | Details |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |
| Base | K2CO3 or Na2CO3 aqueous solution |
| Solvent | Mixture of toluene, ethanol, and water or dioxane/water |
| Temperature | 80–100 °C |
| Time | 12–24 hours |
This method yields 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine derivatives in moderate to good yields (60–85%), as demonstrated in related pyrazine-pyrazole conjugates synthesized for pharmacological screening.
Alternative Pyrazole Ring Formation Strategies
Other synthetic methodologies for pyrazole derivatives, which can be adapted to prepare 4-bromo-1,5-dimethylpyrazole intermediates, include:
Condensation of α,β-unsaturated ketones (chalcones) with hydrazines followed by oxidative aromatization, producing substituted pyrazoles with regioselectivity.
Regioselective condensation of α-benzotriazolylenones with methylhydrazines , enabling functionalization at the 4-position of pyrazoles, which can facilitate the introduction of bromine substituents at desired sites.
These methods offer flexibility in substituent patterns and can be optimized for the target compound’s methyl and bromo substitution pattern.
Summary Table of Key Preparation Steps
| Preparation Stage | Methodology | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Pyrazole ring formation | Condensation of diethyl butynedioate and methylhydrazine | Diethyl butynedioate, methylhydrazine | -10 °C to 100 °C, ether solvent | High | Forms pyrazole ester intermediate |
| Bromination | Bromination with tribromooxyphosphorus | Tribromooxyphosphorus, acetonitrile | Reflux | Moderate to high | Selective bromination at 4-position |
| Ester hydrolysis | Base hydrolysis with NaOH | 10% NaOH, ethanol | Room temperature | High | Converts ester to acid |
| Carbamate formation | Substitution with tert-butyl alcohol and azido dimethyl phosphate | DMF, 100 °C | Moderate to high | Protects amine functionality | |
| Deprotection | Acidic cleavage with trifluoroacetic acid | 50% TFA in DCM | Room temperature | High | Yields 5-bromo-1-methyl-1H-pyrazol-3-amine |
| Pyrazine coupling | Suzuki-Miyaura cross-coupling | Pd catalyst, base, boronic acid | 80–100 °C | 60–85% | Forms final 2-(4-bromo-1,5-dimethylpyrazol-3-yl)pyrazine |
Research Findings and Practical Considerations
The synthetic route starting from diethyl butynedioate is advantageous due to the availability and cost-effectiveness of starting materials, mild reaction conditions, and avoidance of highly toxic reagents.
Bromination using tribromooxyphosphorus allows selective functionalization on the pyrazole ring without over-bromination or degradation of sensitive groups.
The Suzuki coupling approach provides versatility in modifying the pyrazine ring or introducing other substituents, facilitating the synthesis of analogs for biological evaluation.
Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading is critical to maximize yields and purity, especially for scale-up purposes.
Alternative synthetic strategies involving chalcone-hydrazine condensation or benzotriazole intermediates offer routes to structurally diverse pyrazole derivatives but may require additional steps for selective bromination and methylation.
Q & A
Q. What are the common synthetic routes for preparing 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine?
The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with diketones or β-ketoesters to form the pyrazole core. Bromination at the 4-position of the pyrazole ring can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions may introduce the pyrazine moiety. Purification often employs column chromatography or recrystallization to isolate the target compound. Key intermediates and reaction progress should be monitored via TLC and NMR spectroscopy .
Q. Which characterization techniques are essential for confirming the structure of this compound?
Standard techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) to verify regiochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (using software like SHELX for refinement) to resolve atomic coordinates and bond angles in crystalline samples .
- FT-IR spectroscopy to identify functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹).
Q. How can researchers optimize reaction yields during synthesis?
Yield optimization requires careful control of reaction parameters:
- Temperature : Bromination reactions often require low temperatures (0–5°C) to avoid side products.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility in heterocyclic reactions.
- Workup protocols : Acid-base extraction or quenching with aqueous solutions minimizes impurities .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
Challenges include:
- Crystal twinning or disorder , common in flexible heterocycles. Mitigated by slow crystallization (e.g., vapor diffusion in hexane/ether mixtures).
- Weak diffraction signals due to low crystal quality. High-intensity X-ray sources (e.g., synchrotron radiation) improve data collection.
- Refinement of bromine atoms : Anisotropic displacement parameters must be refined carefully using software like SHELXL .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
SAR studies should:
- Systematically vary substituents (e.g., replacing bromine with other halogens or methyl groups).
- Use computational tools (e.g., molecular docking) to predict binding affinities to biological targets like kinases or COX-2.
- Validate predictions via in vitro assays (e.g., enzyme inhibition, cytotoxicity). Evidence from structurally related compounds (e.g., COX-2 inhibitors with pyrazole cores) can guide target selection .
Q. How do researchers resolve contradictions in spectroscopic or biological data for derivatives?
Contradictions may arise from:
- Regioisomeric impurities : Use NOESY NMR or X-ray crystallography to confirm regiochemistry.
- Biological assay variability : Standardize protocols (e.g., consistent cell lines, incubation times) and validate with positive controls.
- Solvent effects on reactivity : Re-evaluate reaction conditions using computational solvent models (e.g., COSMO-RS) .
Q. What strategies are effective for studying the compound’s interactions with biological macromolecules?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.
- Cryo-EM or X-ray crystallography for structural insights into protein-ligand complexes.
- Molecular dynamics simulations to explore conformational changes upon binding. Related studies on pyrazine-containing kinase inhibitors provide methodological frameworks .
Methodological Notes
- Avoiding over-reliance on commercial data : While product listings (e.g., Ivychem, CymitQuimica) provide basic properties, prioritize peer-reviewed synthesis and characterization protocols .
- Handling halogenated intermediates : Bromine substituents require strict safety protocols (e.g., fume hoods, PPE) due to volatility and toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
